N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a pyrazole ring substituted with iodine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
N-Benzylation: The benzyl group can be introduced via the reaction of the pyrazole derivative with benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex benzylated derivatives.
Scientific Research Applications
N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antitumor, or antimicrobial activities.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The iodine and benzyl groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3,5-dimethyl-1H-pyrazole: Lacks the benzyl and butanamide groups.
N-benzyl-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the iodine atom.
N-benzyl-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Chlorine instead of iodine.
Uniqueness
N-benzyl-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the iodine atom and the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H20IN3O |
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Molecular Weight |
397.25 g/mol |
IUPAC Name |
N-benzyl-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H20IN3O/c1-12-16(17)13(2)20(19-12)10-6-9-15(21)18-11-14-7-4-3-5-8-14/h3-5,7-8H,6,9-11H2,1-2H3,(H,18,21) |
InChI Key |
VKMZPUSQSCQUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NCC2=CC=CC=C2)C)I |
Origin of Product |
United States |
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